2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone
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Overview
Description
2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO4 and a molecular weight of 275.10 g/mol . It is a brominated phenolic compound, characterized by the presence of bromine, methoxy, and hydroxy groups on a phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone typically involves the bromination of 1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, reaction time, and the use of catalysts to enhance the reaction efficiency .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products:
Scientific Research Applications
2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-1-(2,4-dihydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxyphenyl)ethanone
- 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone
Comparison: Compared to these similar compounds, 2-Bromo-1-(2,4-dimethoxy-6-hydroxyphenyl)ethanone is unique due to the presence of both methoxy and hydroxy groups on the phenyl ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
2-bromo-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,12H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQORRKQECTEGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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